1,3-Benzenediol, 5-(1,1-dimethylhexyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with 1,1-dimethylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization helps in isolating the desired product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-(1,1-dimethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
1,3-Benzenediol, 5-(1,1-dimethylhexyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Resorcinol (1,3-Benzenediol): Lacks the 1,1-dimethylhexyl group.
Catechol (1,2-Benzenediol): Hydroxyl groups are in the ortho position.
Hydroquinone (1,4-Benzenediol): Hydroxyl groups are in the para position.
Uniqueness
1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is unique due to the presence of the bulky 1,1-dimethylhexyl group, which influences its chemical reactivity and physical properties. This structural modification enhances its solubility in organic solvents and alters its interaction with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
78945-29-6 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-(2-methylheptan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-7-14(2,3)11-8-12(15)10-13(16)9-11/h8-10,15-16H,4-7H2,1-3H3 |
InChI Key |
ZQXKNTJUDCHFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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